molecular formula C24H36O5 B1230038 3-Hydroxy-7,12-diketocholanoic acid CAS No. 517-33-9

3-Hydroxy-7,12-diketocholanoic acid

Cat. No. B1230038
CAS RN: 517-33-9
M. Wt: 404.5 g/mol
InChI Key: MAFJMPFLJJCSTB-FQBQTYDJSA-N
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Description

Synthesis Analysis

The synthesis of 3-Hydroxy-7,12-diketocholanoic acid derivatives involves protecting the 3-keto group and subsequent reduction of the corresponding 7- and 12-oxo functionalities. For instance, 7 alpha-, 12 alpha-, 12 beta-Hydroxy, and 7 alpha,12 alpha- and 7 alpha,12 beta-dihydroxy-3-ketocholanoic acids were prepared through these methods, demonstrating the flexibility in modifying the hydroxy and keto groups on the cholanoic acid backbone (Fantin et al., 1993).

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-7,12-diketocholanoic acid and its derivatives is characterized by the presence of hydroxy and keto groups, which influence its chemical behavior and interactions. Techniques such as nuclear magnetic resonance spectroscopy (NMR) have been instrumental in elucidating the structure of bile acids, offering insights into the stereochemistry and functional group orientation of these molecules (Waterhous et al., 1985).

Chemical Reactions and Properties

3-Hydroxy-7,12-diketocholanoic acid undergoes a variety of chemical reactions, including reduction, oxidation, and conjugation processes, which modify its structure and function. These reactions are crucial for the metabolism of bile acids in the human body and for the synthesis of bile acid derivatives with potential pharmaceutical applications. For instance, enzymatic transformations can selectively produce derivatives like 12-ketoursodeoxycholic acid through consecutive enzymatic steps, demonstrating the specificity and efficiency of biocatalysis in generating complex bile acid structures (Bovara et al., 1996).

Scientific Research Applications

Synthesis and Metabolism

  • Synthesis Techniques : Fantin et al. (1993) describe the synthesis of various hydroxy and dihydroxy-3-ketocholanoic acids, including 3,12-diketo-7 alpha-hydroxy-cholanoic acid, demonstrating the methodologies involved in producing these compounds (Fantin et al., 1993).

  • Metabolic Pathways and Effects : Soloway et al. (1973) investigated the metabolism of dehydrocholic acid, a related compound, in humans, identifying its major metabolites as partially or completely reduced derivatives of dehydrocholic acid. This study provides insights into the metabolic pathways and potential effects of similar compounds, including 3-hydroxy-7,12-diketocholanoic acid (Soloway et al., 1973).

Subcellular Localization and Enzymatic Activity

  • Enzymatic Activity in Brain : Martin and Nicholas (1973) explored the subcellular localization of 3α-hydroxysteroid dehydrogenase in rat brain, examining its activity with various cholanoic acid derivatives, which could include 3-hydroxy-7,12-diketocholanoic acid. Such studies are crucial for understanding the enzyme's role in brain steroid metabolism (Martin & Nicholas, 1973).

  • Hepatic Microsomal Metabolism : Deo and Bandiera (2009) studied the biotransformation of lithocholic acid by human hepatic microsomes, identifying several metabolites including 3-ketocholanoic acid. This research provides insight into the hepatic microsomal metabolism of bile acids, relevant to understanding the metabolic fate of 3-hydroxy-7,12-diketocholanoic acid (Deo & Bandiera, 2009).

Physiological and Pharmacological Aspects

  • Physiological Implications : Yoneda et al. (1989) investigated the metabolism of dehydrocholic acid in humans, identifying various metabolites including 3-alpha-hydroxy-7,12-diketo-cholanoic acid. These findings highlight the physiological significance of such compounds and their potential pharmacological implications (Yoneda et al., 1989).

  • Urinary and Fecal Excretion in Liver Cirrhosis : Amuro et al. (1981) analyzed the excretion of keto bile acids, including 3-hydroxy-7,12-diketocholanoic acid, in patients with liver cirrhosis. This study provides insights into the excretion patterns of these acids in pathological conditions, contributing to our understanding of liver function and disease (Amuro et al., 1981).

  • Determination of Critical Micellar Concentrations : Poša et al. (2007) determined the critical micellar concentration (CMC) values of keto derivatives of cholic acid, including 3-hydroxy-7,12-diketocholanoic acid. Understanding the CMC values of these compounds is crucial for their potential applications in pharmaceutical formulations and biological studies (Poša et al., 2007).

  • Regio- and Stereoselective Reductions : Cravotto et al. (2006) described the biotransformation of dehydrocholic acid by basidiomycetes, yielding products including 3-alpha-hydroxy-7,12-diketo-5 beta-cholan-24-oic acid. This study offers a biological route for the selective reduction of keto bile acids, which could be applicable to 3-hydroxy-7,12-diketocholanoic acid (Cravotto et al., 2006).

Safety And Hazards

When handling 3-Hydroxy-7,12-diketocholanoic acid, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Relevant Papers The synthesis of 7- and 12-hydroxy- and 7,12-dihydroxy-3-keto-5 beta-cholan acids were prepared in satisfactory yields protecting the 3-keto group as dimethyl ketal and subsequent reduction with sodium borohydride of the corresponding 7- and 12-oxo functionalities .

properties

IUPAC Name

(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,22,25H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFJMPFLJJCSTB-FQBQTYDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965969
Record name 3-Hydroxy-7,12-dioxocholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-7,12-diketocholanoic acid

CAS RN

517-33-9
Record name Reductodehydrocholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-7,12-diketocholanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-7,12-dioxocholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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